3-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
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Description
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of the compound is C19H15F3N2O4S2 . It has an average mass of 456.459 Da and a mono-isotopic mass of 456.042542 Da .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H15F3N2O4S2 . It has an average mass of 456.459 Da and a mono-isotopic mass of 456.042542 Da .Scientific Research Applications
Biological Activity
- Thiophene-3-carboxamide derivatives, similar to the specified compound, have demonstrated antibacterial and antifungal activities. This was highlighted in the study of two biologically active thiophene-3-carboxamide derivatives, which did not exhibit significant intermolecular interactions but formed an intramolecular N-H.N hydrogen bond, creating a pseudo-six-membered ring and locking the molecular conformation (Vasu et al., 2003).
Antibiotic and Antibacterial Synthesis
- 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a similar compound, was synthesized for use as an antibiotic and against Gram-positive and Gram-negative bacteria. This synthesis contributes to the development of new antibiotic and antibacterial drugs (G. Ahmed, 2007).
Cancer Cell Inhibition
- A structurally similar compound, 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide, exhibited distinct effective inhibition on the proliferation of cancer cell lines. This suggests potential applications of related compounds in cancer research (Jiu-Fu Lu et al., 2017).
Organic Synthesis Methodology
- In organic synthesis, thiophene-2-carboxamide derivatives can be produced via a four-component Gewald reaction under organocatalyzed aqueous conditions. This methodology aids in the efficient formation of 2-amino-3-carboxamide derivatives of thiophene (M. S. Abaee et al., 2013).
Antimicrobial Activity
- Thiophene-2-carboxamide derivatives have also been shown to possess potential antimicrobial activity. This was demonstrated in the synthesis and characterization of Schiff bases of 2-amino-4-(4-acetamido phenyl)thiophene-3-carboxamide, which were screened for their antimicrobial properties (M. Arora et al., 2012).
Enzyme Inhibition
- Thiophene-2-carboxamide Schiff base derivatives have been explored for their potential as cholinesterase inhibitors and antioxidants, highlighting the chemical's relevance in enzyme inhibition and potential therapeutic applications (Naghmana Kausar et al., 2021).
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S2/c1-24(30(26,27)15-8-3-2-4-9-15)16-10-11-29-17(16)18(25)23-13-6-5-7-14(12-13)28-19(20,21)22/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLOPSSQMHHGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |
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